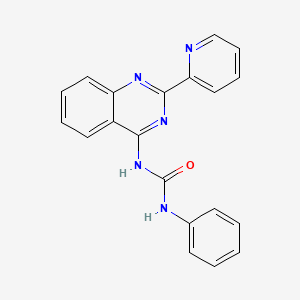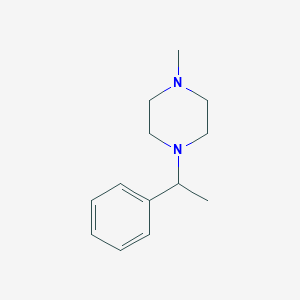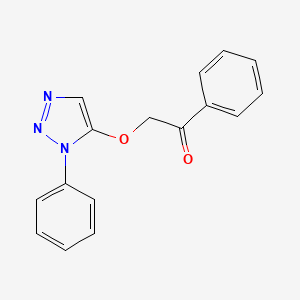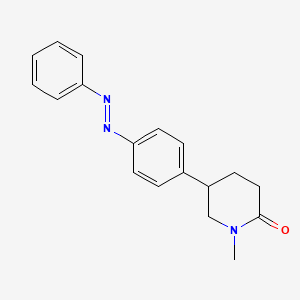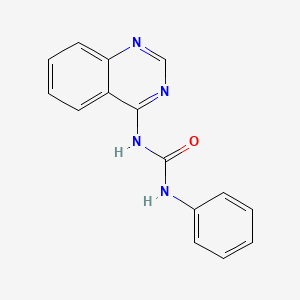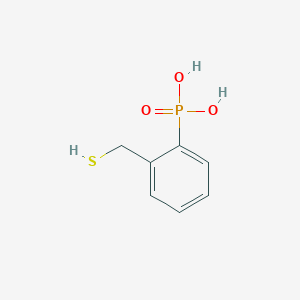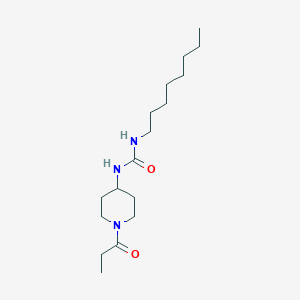
1-Octyl-3-(1-propionylpiperidin-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Octyl-3-(1-propionylpiperidin-4-yl)urea is a synthetic compound that has gained attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an octyl group, a propionyl group, and a piperidinyl group attached to a urea backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Octyl-3-(1-propionylpiperidin-4-yl)urea typically involves the reaction of 1-propionylpiperidine with octyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Octyl-3-(1-propionylpiperidin-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It has been investigated for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.
Industry: The compound is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Octyl-3-(1-propionylpiperidin-4-yl)urea involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-Octyl-3-(1-propionylpiperidin-4-yl)urea can be compared with other similar compounds, such as:
1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea: This compound also contains a piperidinyl group and a urea backbone but differs in the presence of a trifluoromethoxyphenyl group instead of an octyl group.
1-Propionylpiperidin-4-yl)urea: A simpler analog that lacks the octyl group, which may result in different chemical properties and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical reactivity and biological effects.
Properties
Molecular Formula |
C17H33N3O2 |
|---|---|
Molecular Weight |
311.5 g/mol |
IUPAC Name |
1-octyl-3-(1-propanoylpiperidin-4-yl)urea |
InChI |
InChI=1S/C17H33N3O2/c1-3-5-6-7-8-9-12-18-17(22)19-15-10-13-20(14-11-15)16(21)4-2/h15H,3-14H2,1-2H3,(H2,18,19,22) |
InChI Key |
QCBCCMKAGKJZIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(=O)NC1CCN(CC1)C(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


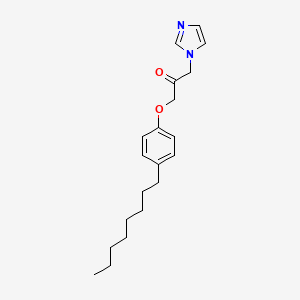
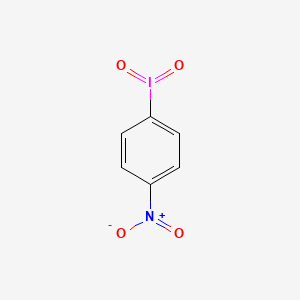

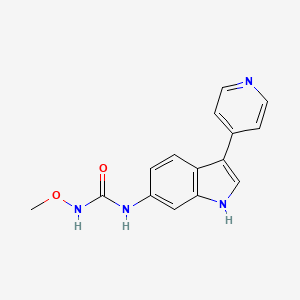
![1-Methoxy-6-phenyl-6H-benzo[c]chromene](/img/structure/B10840403.png)
![1-Morpholin-4-yl-benzo[f]chromen-3-one](/img/structure/B10840404.png)

